![molecular formula C9H18Cl2N2O B12933700 1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride
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Overview
Description
1-(2,7-Diazaspiro[35]nonan-7-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N2O It is a derivative of spiro compounds, characterized by a spirocyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with ethanone in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 301.21 g/mol
- IUPAC Name : 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone dihydrochloride
The compound features a spirocyclic structure that contributes to its distinct chemical behavior, influencing its interactions with biological targets.
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively induced apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
2. Neuropharmacological Effects
The compound's potential as a neuroprotective agent has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Research Findings : In vitro assays indicated that it could reduce oxidative stress and improve neuronal survival rates under toxic conditions . Further investigation is needed to elucidate the precise mechanisms involved.
Pharmacology
1. Receptor Binding Affinity
Research has highlighted the compound's affinity for various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
- Table of Receptor Affinities :
Receptor Type | Binding Affinity (Ki) |
---|---|
Serotonin 5-HT1A | 15 nM |
Dopamine D2 | 20 nM |
Norepinephrine α2A | 25 nM |
These interactions suggest potential applications in treating psychiatric disorders such as depression and schizophrenia .
2. Side Effects and Toxicology
Toxicological assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.
Material Science
1. Polymer Composites
The unique structural characteristics of this compound have been utilized in developing novel polymer composites with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride
- 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one
Uniqueness
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethan-1-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable in specific research and industrial applications .
Biological Activity
1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- CAS Number : 1147422-10-3
The compound features a spirocyclic structure that is believed to contribute to its biological activity. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas.
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
3. Neuropharmacological Effects
The compound's spirocyclic nature may confer neuroprotective effects. Preliminary studies suggest it could modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cell signaling pathways.
Key Mechanistic Insights:
- Receptor Interaction : The compound has been shown to act as an inverse agonist at certain G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for tumor growth and survival, thereby exerting its anticancer effects.
Case Studies
Several case studies have been reported that highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC₅₀ value of approximately 25 μM after 48 hours of treatment. The study also noted increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, indicating significant antibacterial properties.
Data Tables
Properties
Molecular Formula |
C9H18Cl2N2O |
---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;;/h10H,2-7H2,1H3;2*1H |
InChI Key |
QHCWUPGKTQICHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2.Cl.Cl |
Origin of Product |
United States |
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